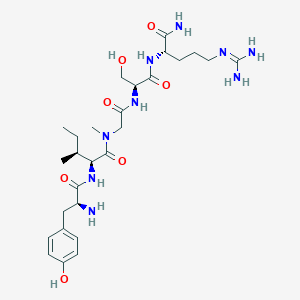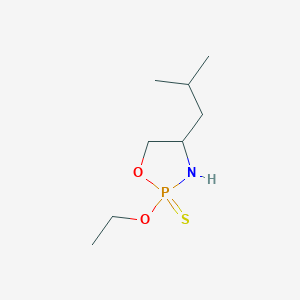
2-Ethoxy-4-(2-methylpropyl)-1,3,2lambda~5~-oxazaphospholidine-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-4-(2-methylpropyl)-1,3,2lambda~5~-oxazaphospholidine-2-thione is a chemical compound that belongs to the class of oxazaphospholidine derivatives. This compound is characterized by the presence of an oxazaphospholidine ring, which is a five-membered ring containing oxygen, nitrogen, and phosphorus atoms. The compound also features an ethoxy group and a 2-methylpropyl group attached to the ring, along with a thione group (a sulfur atom double-bonded to the phosphorus atom).
Preparation Methods
The synthesis of 2-Ethoxy-4-(2-methylpropyl)-1,3,2lambda~5~-oxazaphospholidine-2-thione can be achieved through various synthetic routes. One common method involves the reaction of an appropriate phosphoramide with an alkylating agent under controlled conditions. The reaction typically requires the use of a solvent such as dichloromethane or tetrahydrofuran, and the reaction temperature is maintained at around 0-5°C to ensure the stability of the intermediate products. The final product is obtained after purification through techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
2-Ethoxy-4-(2-methylpropyl)-1,3,2lambda~5~-oxazaphospholidine-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or 2-methylpropyl groups are replaced by other nucleophiles under suitable conditions.
Scientific Research Applications
2-Ethoxy-4-(2-methylpropyl)-1,3,2lambda~5~-oxazaphospholidine-2-thione has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of diseases such as cancer and bacterial infections.
Mechanism of Action
The mechanism of action of 2-Ethoxy-4-(2-methylpropyl)-1,3,2lambda~5~-oxazaphospholidine-2-thione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the compound may interact with cellular membranes, leading to disruption of membrane integrity and cell death. The exact molecular targets and pathways involved in its biological effects are still under investigation .
Comparison with Similar Compounds
2-Ethoxy-4-(2-methylpropyl)-1,3,2lambda~5~-oxazaphospholidine-2-thione can be compared with other similar compounds, such as:
2-Ethoxy-4-(2-methylpropyl)-1,3,2lambda~5~-oxazaphospholidine-2-oxide: This compound differs by having an oxide group instead of a thione group, which affects its reactivity and biological activity.
2-Ethoxy-4-(2-methylpropyl)-1,3,2lambda~5~-oxazaphospholidine-2-sulfide: This compound has a sulfide group instead of a thione group, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities.
Properties
CAS No. |
138457-60-0 |
|---|---|
Molecular Formula |
C8H18NO2PS |
Molecular Weight |
223.28 g/mol |
IUPAC Name |
2-ethoxy-4-(2-methylpropyl)-2-sulfanylidene-1,3,2λ5-oxazaphospholidine |
InChI |
InChI=1S/C8H18NO2PS/c1-4-10-12(13)9-8(6-11-12)5-7(2)3/h7-8H,4-6H2,1-3H3,(H,9,13) |
InChI Key |
DSGWWDPAURUXGV-UHFFFAOYSA-N |
Canonical SMILES |
CCOP1(=S)NC(CO1)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(Anthracen-9-YL)methyl]pyridine](/img/structure/B14265119.png)
![Pyrano[3,2-a]carbazole, 3,11-dihydro-3,3-diphenyl-](/img/structure/B14265125.png)
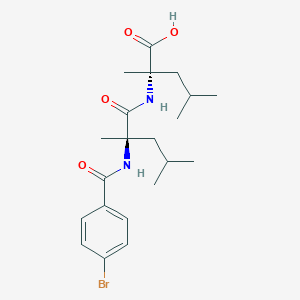
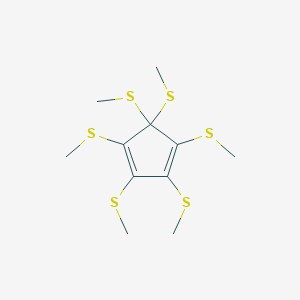
![1,1'-{[1-(Hex-1-yn-1-yl)cyclopropane-1,2-diyl]disulfonyl}dibenzene](/img/structure/B14265140.png)
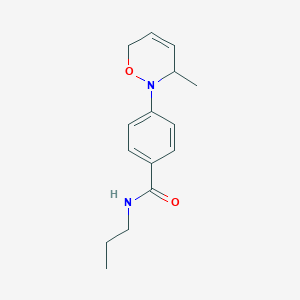

![Silane, [2-[(R)-(1,1-dimethylethyl)sulfinyl]ethyl]trimethyl-](/img/structure/B14265151.png)
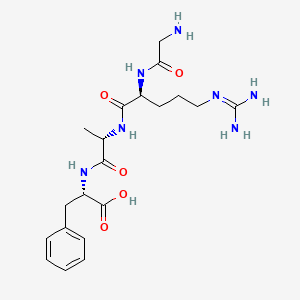
![1,1',1'',1'''-[1,4-Phenylenedi(ethene-2,1,1-triyl)]tetrakis(4-methylbenzene)](/img/structure/B14265171.png)
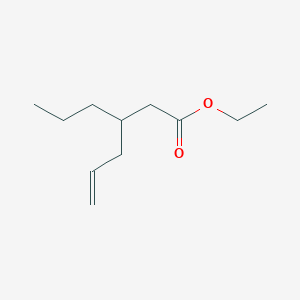
![N-Cyclohexyl-N'-(3,4-dichlorophenyl)-N-[(trimethylsilyl)methyl]urea](/img/structure/B14265201.png)
